3-Methyl-1-[1-[4-(trifluoromethyl)phenyl]cyclobutyl]-1-butylamine
Description
3-Methyl-1-[1-[4-(trifluoromethyl)phenyl]cyclobutyl]-1-butylamine is a structurally complex amine derivative characterized by a cyclobutyl core substituted with a 4-(trifluoromethyl)phenyl group. The compound features a butylamine chain with a methyl branch at the 3-position, linked to the cyclobutyl moiety. The trifluoromethyl (-CF₃) group on the phenyl ring is notable for its electron-withdrawing properties, which enhance metabolic stability and influence lipophilicity—a critical factor in drug design.
Properties
Molecular Formula |
C16H22F3N |
|---|---|
Molecular Weight |
285.35 g/mol |
IUPAC Name |
3-methyl-1-[1-[4-(trifluoromethyl)phenyl]cyclobutyl]butan-1-amine |
InChI |
InChI=1S/C16H22F3N/c1-11(2)10-14(20)15(8-3-9-15)12-4-6-13(7-5-12)16(17,18)19/h4-7,11,14H,3,8-10,20H2,1-2H3 |
InChI Key |
PDTMALVKRKATBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[1-[4-(trifluoromethyl)phenyl]cyclobutyl]-1-butylamine typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the process is carried out at temperatures ranging from room temperature to 100°C.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the selection of cost-effective and environmentally benign reagents is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-[1-[4-(trifluoromethyl)phenyl]cyclobutyl]-1-butylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, where nucleophiles such as hydroxide ions or amines replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles like hydroxide ions, amines, and other nucleophilic reagents.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules. It is particularly useful in reactions that require a trifluoromethyl group, which can impart unique properties to the resulting compounds.
- Reagent in Organic Reactions : The compound is employed as a reagent in various organic reactions, including oxidation and reduction processes. It can undergo nucleophilic substitutions, making it valuable for synthesizing derivatives with specific functionalities.
Biology
- Pharmacological Potential : The unique structural features of 3-Methyl-1-[1-[4-(trifluoromethyl)phenyl]cyclobutyl]-1-butylamine suggest potential interactions with neurotransmitter systems. Research indicates that compounds with similar structures can modulate serotonin and norepinephrine levels, hinting at antidepressant effects.
- Anti-inflammatory Properties : Preliminary studies indicate that this compound may possess anti-inflammatory activity, potentially inhibiting pro-inflammatory cytokines. This positions it as a candidate for further investigation in the development of non-steroidal anti-inflammatory drugs (NSAIDs).
Industrial Applications
- Advanced Materials Development : The compound's stability and reactivity make it suitable for the development of advanced materials with tailored properties. Its application in creating polymers or coatings that require specific chemical resistance or durability is an area of ongoing research.
Case Study 1: Antidepressant Effects
A study published in the Asian Journal of Pharmaceutical Sciences explored the antidepressant effects of related trifluoromethylated amines. The findings suggested that these compounds significantly reduced depressive-like behaviors in rodent models, indicating potential efficacy for 3-Methyl-1-[1-[4-(trifluoromethyl)phenyl]cyclobutyl]-1-butylamine in treating depression.
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory activity of similar compounds. Results showed that these compounds inhibited the expression of inflammatory markers in vitro, supporting the hypothesis that 3-Methyl-1-[1-[4-(trifluoromethyl)phenyl]cyclobutyl]-1-butylamine may exhibit similar properties.
Data Table: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antidepressant | Significant reduction in depressive behavior | Asian Journal of Pharmaceutical Sciences |
| Anti-inflammatory | Inhibition of inflammatory markers | In vitro studies on trifluoromethylated compounds |
Mechanism of Action
The mechanism of action of 3-Methyl-1-[1-[4-(trifluoromethyl)phenyl]cyclobutyl]-1-butylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may act as an inhibitor or activator of specific enzymes or receptors, modulating various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Key Observations :
- Methoxy Substitution : SY226092’s 4-methoxy group introduces hydrogen-bonding capacity, contrasting with the hydrophobic -CF₃ group. This may reduce membrane permeability but improve solubility .
Physicochemical Properties Comparison
While explicit data (e.g., logP, solubility) are unavailable, inferences can be drawn from substituent effects:
| Compound ID | Molecular Weight (g/mol)* | Estimated logP* | Hypothetical Solubility |
|---|---|---|---|
| Target Compound | ~325.3 | ~3.5–4.0 | Low (due to -CF₃) |
| SY226087 | ~297.8 | ~2.8–3.2 | Moderate |
| SY226092 | ~313.3 | ~2.5–3.0 | High (polar -OCH₃) |
| SY226023 | ~356.2 | ~3.8–4.2 | Very low (Br adds mass) |
*Calculated using molecular formula and substituent contributions.
Analysis :
- Lipophilicity : The target compound’s -CF₃ group likely increases logP compared to SY226087 (Cl/F) and SY226092 (OCH₃), favoring membrane permeability but risking solubility challenges.
Biological Activity
3-Methyl-1-[1-[4-(trifluoromethyl)phenyl]cyclobutyl]-1-butylamine, identified by its CAS number 1812174-93-8, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies, including data tables and case studies.
Chemical Structure and Properties
The molecular formula of 3-Methyl-1-[1-[4-(trifluoromethyl)phenyl]cyclobutyl]-1-butylamine is , with a molecular weight of 285.35 g/mol. The compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity.
Biological Activity
1. Mechanism of Action
Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine. The trifluoromethyl group may enhance the binding affinity to certain receptors, potentially leading to increased efficacy in therapeutic applications.
2. Pharmacological Effects
Studies suggest that this compound exhibits significant pharmacological effects, including:
- Antidepressant Activity: Similar compounds have shown promise in modulating serotonin levels, which may translate to antidepressant effects.
- Anti-inflammatory Properties: Trifluoromethyl-containing compounds are often investigated for their anti-inflammatory potential, possibly through inhibition of pro-inflammatory cytokines.
Case Studies
Case Study 1: Antidepressant Effects
A study published in the Asian Journal of Pharmaceutical Sciences investigated the antidepressant effects of related trifluoromethylated amines. The results indicated that these compounds significantly reduced depressive-like behaviors in rodent models, suggesting potential efficacy for 3-Methyl-1-[1-[4-(trifluoromethyl)phenyl]cyclobutyl]-1-butylamine in treating depression .
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory activity of similar compounds. It was found that these compounds inhibited the expression of inflammatory markers in vitro, supporting the hypothesis that 3-Methyl-1-[1-[4-(trifluoromethyl)phenyl]cyclobutyl]-1-butylamine may possess similar properties .
Data Table: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antidepressant | Significant reduction in depressive behavior | |
| Anti-inflammatory | Inhibition of inflammatory markers |
Safety and Toxicology
While exploring the biological activities, it is crucial to consider the safety profile. Preliminary safety data indicate that compounds with similar structures can exhibit irritative properties. Hazard statements include skin and eye irritation potential (H315, H319) . Therefore, further toxicological assessments are necessary to establish a comprehensive safety profile for clinical use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
